molecular formula C10H10O2 B1362169 2-Cyclopropylbenzoic acid CAS No. 3158-74-5

2-Cyclopropylbenzoic acid

Cat. No. B1362169
CAS RN: 3158-74-5
M. Wt: 162.18 g/mol
InChI Key: NEWMOJFYPOJQIR-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzoic acid is a chemical compound with the CAS Number: 3158-74-5 . It has a molecular weight of 162.19 and its IUPAC name is 2-cyclopropylbenzoic acid .


Synthesis Analysis

2-Cyclopropylbenzoic acids, under the action of strong protic acids (FSO3H, H2SO4), are converted to 3-ethylphthalidium ions . In solutions in these inorganic acids, the 3-ethylphthalidium ions are isomerized to 3-methyl-3,4-dihydroisocoumarinium ions .


Molecular Structure Analysis

The InChI code for 2-Cyclopropylbenzoic acid is 1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Cyclopropylbenzoic acid is a solid at room temperature . It has a molecular weight of 162.19 . The storage temperature is ambient .

Scientific Research Applications

Synthesis of Phthalides and Isocoumarins

One of the known applications of 2-Cyclopropylbenzoic acid is in the synthesis of phthalides and 3,4-dihydroisocoumarins. Under the action of strong protic acids like FSO3H (fluorosulfuric acid) and H2SO4 (sulfuric acid), 2-Cyclopropylbenzoic acids are converted to 3-ethylphthalidium ions. These ions can then be isomerized to 3-methyl-3,4-dihydroisocoumarinium ions .

Safety And Hazards

2-Cyclopropylbenzoic acid has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWMOJFYPOJQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358679
Record name 2-Cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylbenzoic acid

CAS RN

3158-74-5
Record name 2-Cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-cyclopropylbenzoic acid according to the provided research?

A1: The research highlights the use of 2-cyclopropylbenzoic acid as a building block in organic synthesis. Specifically, it demonstrates the acid's effectiveness in synthesizing phthalides and 3,4-dihydroisocoumarins. [, ] These heterocyclic compounds are important structural motifs found in various natural products and pharmaceuticals, making 2-cyclopropylbenzoic acid a valuable precursor in drug discovery and development.

Q2: Are there any details about the reaction mechanism involving 2-cyclopropylbenzoic acid in the synthesis of these heterocycles?

A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanisms. Further investigation into the full text of the research papers is needed to understand the detailed synthetic routes and mechanisms involved in transforming 2-cyclopropylbenzoic acid into phthalides and 3,4-dihydroisocoumarins.

  1. Kuznetsov, A. 2-Cyclopropylbenzoic Acids in Synthesis of Phthalides and 3,4-Dihydroisocoumarins. Semantic Scholar.
  2. Kuznetsov, A. 2-Cyclopropylbenzoic acids in the synthesis of phthalides and 3,4-dihydroisocoumarins. Semantic Scholar.

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